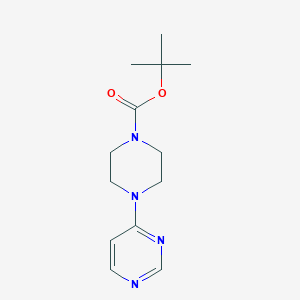

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

説明

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O2 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyrimidine compounds. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected piperazine nitrogen undergoes acid-catalyzed deprotection to yield the free piperazine derivative. This reaction is critical for further functionalization of the piperazine moiety.

Conditions and Reagents :

Product :

4-(Pyrimidin-4-yl)piperazine, a versatile intermediate for alkylation, acylation, or coupling reactions.

| Reagent | Conditions | Reaction Time | Yield |

|---|---|---|---|

| TFA/DCM | 0–25°C | 1–4 hours | >90% |

| HCl/dioxane | Reflux | 2–6 hours | 85–90% |

Nucleophilic Substitution at the Piperazine Nitrogen

After Boc deprotection, the secondary amine undergoes nucleophilic substitution to introduce alkyl or aryl groups.

Example Reaction :

-

Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields N-benzyl-4-(pyrimidin-4-yl)piperazine .

Conditions :

-

Solvent: DMF or acetonitrile.

-

Temperature: 60–80°C.

-

Base: Triethylamine or potassium carbonate.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Free piperazine | Benzyl bromide | N-Benzyl-4-(pyrimidin-4-yl)piperazine | 78% |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at the 2-, 5-, or 6-positions, depending on reaction conditions.

Nitration :

-

Nitration using HNO₃/H₂SO₄ introduces a nitro group at the 2-position.

Halogenation : -

Chlorination with POCl₃ yields 2-chloro-4-(piperazin-1-yl)pyrimidine.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-position | 2-Nitro-4-(piperazin-1-yl)pyrimidine |

| Chlorination | POCl₃, DMF | 2-position | 2-Chloro derivative |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions when halogenated.

Suzuki-Miyaura Coupling :

-

A 2-chloro derivative reacts with aryl boronic acids to form biaryl products.

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: DMF/H₂O or toluene/ethanol.

| Substrate | Partner | Product | Yield |

|---|---|---|---|

| 2-Chloro-pyrimidine derivative | Phenyl boronic acid | 2-Phenyl-pyrimidine derivative | 65–75% |

Reductive Amination

The deprotected piperazine reacts with aldehydes/ketones under reductive conditions to form tertiary amines.

Example :

-

Reaction with 4-chlorobenzaldehyde and NaBH₃CN yields N-(4-chlorobenzyl)-4-(pyrimidin-4-yl)piperazine .

Conditions :

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN).

-

Solvent: MeOH or THF.

| Aldehyde/Ketone | Product | Yield |

|---|---|---|

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)piperazine derivative | 82% |

Oxidation and Reduction

-

Oxidation : The Boc group is stable to mild oxidizing agents, but the pyrimidine ring can form N-oxides under strong conditions (e.g., H₂O₂/AcOH).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties.

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate serves as a crucial building block for synthesizing various pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs aimed at treating neurological disorders and cancers. Preliminary studies have indicated its efficacy in modulating receptor activities, leading to potential therapeutic applications .

Biological Research

This compound is utilized in biological studies to investigate the interactions between piperazine derivatives and specific biological targets. It plays a role in drug discovery programs where understanding the pharmacodynamics of new compounds is essential. Techniques such as radiolabeled ligand binding assays and computational docking are employed to study its binding affinity to various receptors .

Industrial Applications

In the industrial sector, this compound is used in producing agrochemicals, dyes, and specialty chemicals. Its unique structural properties make it valuable for various chemical processes, enhancing the efficiency of production methods .

Case Studies

Case Study 1: Drug Development for Neurological Disorders

Research has demonstrated that derivatives of tert-butyl 4-(pyrimidin-4-yl)piperazine can effectively modulate neurotransmitter receptors involved in neurological pathways. In vitro studies showed promising results in receptor binding affinities, suggesting potential therapeutic uses for conditions such as depression and anxiety disorders.

Case Study 2: Anti-Cancer Activity

A study focused on the anti-cancer properties of this compound revealed its ability to inhibit specific cancer cell lines through targeted receptor interactions. The modulation of signaling pathways associated with tumor growth highlights its potential as a lead compound in cancer therapy .

作用機序

The mechanism of action of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

類似化合物との比較

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the synthesis of compounds that require precise interaction with biological targets. The pyrimidine ring also enhances the compound’s stability and reactivity compared to other similar piperazine derivatives .

生物活性

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.32 g/mol. The compound features a tert-butyl group, a piperazine ring, and a pyrimidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 205059-24-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological processes and cancer pathways. Preliminary studies suggest that the compound may modulate receptor activities, indicating potential therapeutic applications in treating neurological disorders and cancers.

Interaction with Biological Targets

The compound's mechanism involves binding to specific receptors or enzymes, which leads to modulation of their activities. This interaction can result in various biological effects depending on the target involved. For instance, it has been noted for its potential inhibitory effects on certain pathways relevant to cancer progression.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity across various assays. Here are some key findings:

- Antiviral Activity : Analogues of piperazine derivatives have shown potent antiviral activity against chikungunya virus (CHIKV). The structure–activity relationship (SAR) studies revealed that modifications to the piperazine and pyrimidine moieties could enhance antiviral efficacy .

- Cancer Research : In studies focused on phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis linked to cancer cell proliferation, compounds similar to tert-butyl 4-(pyrimidin-4-yl)piperazine were evaluated for their inhibitory effects. These studies indicated that certain structural features significantly influence potency against cancer cell lines .

- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its ability to modulate receptor activities indicates a role in influencing synaptic transmission.

Case Studies

Several case studies have highlighted the compound's potential:

- Study on CHIKV Inhibition : A study identified several piperazine derivatives as selective inhibitors of CHIKV, demonstrating that structural modifications could lead to improved antiviral properties. The optimized compounds exhibited significant antiviral activity across multiple strains of CHIKV, suggesting broad-spectrum efficacy .

- PHGDH Inhibition : Another study focused on high-throughput screening for inhibitors of PHGDH, where piperazine derivatives were found to be effective. The research established a connection between structural characteristics and inhibitory potency, paving the way for further development of these compounds as therapeutic agents against cancer .

特性

IUPAC Name |

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDGVJCIWVOYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594146 | |

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-89-1 | |

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。